molecular formula C20H29Cl2N3O2 B019952 N-(8-Butoxy-5-quinolyl)-1-piperidineacetamide dihydrochloride CAS No. 19655-39-1

N-(8-Butoxy-5-quinolyl)-1-piperidineacetamide dihydrochloride

Cat. No. B019952
CAS RN: 19655-39-1
M. Wt: 414.4 g/mol
InChI Key: XKBYDSXYOMOXMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(8-Butoxy-5-quinolyl)-1-piperidineacetamide dihydrochloride, also known as BQCA, is a chemical compound that has gained attention in the scientific community due to its potential use as a research tool. BQCA is a selective agonist for the M1 subtype of muscarinic acetylcholine receptors and has been shown to have various biochemical and physiological effects in laboratory experiments.

Mechanism of Action

N-(8-Butoxy-5-quinolyl)-1-piperidineacetamide dihydrochloride binds to and activates M1 receptors, which are primarily located in the brain. Activation of M1 receptors leads to increased intracellular calcium levels and subsequent activation of various signaling pathways. The specific downstream effects of M1 receptor activation are still being studied, but it is believed to play a role in cognitive processes such as learning and memory.
Biochemical and Physiological Effects:
N-(8-Butoxy-5-quinolyl)-1-piperidineacetamide dihydrochloride has been shown to have various biochemical and physiological effects in laboratory experiments. It has been shown to increase acetylcholine release in the hippocampus, a brain region important for learning and memory. N-(8-Butoxy-5-quinolyl)-1-piperidineacetamide dihydrochloride has also been shown to increase dopamine release in the striatum, a brain region involved in motor control. In addition, N-(8-Butoxy-5-quinolyl)-1-piperidineacetamide dihydrochloride has been shown to increase the activity of certain enzymes involved in synaptic plasticity, a process important for learning and memory.

Advantages and Limitations for Lab Experiments

One advantage of using N-(8-Butoxy-5-quinolyl)-1-piperidineacetamide dihydrochloride in lab experiments is its selectivity for the M1 receptor subtype. This allows researchers to study the specific effects of M1 receptor activation without affecting other subtypes. However, one limitation of N-(8-Butoxy-5-quinolyl)-1-piperidineacetamide dihydrochloride is its relatively short half-life, which can make it difficult to study long-term effects.

Future Directions

There are many potential future directions for research involving N-(8-Butoxy-5-quinolyl)-1-piperidineacetamide dihydrochloride. One area of interest is the role of M1 receptors in neurodegenerative diseases such as Alzheimer's disease. It has been shown that M1 receptor activation can improve cognitive function in animal models of Alzheimer's disease, and further research in this area could lead to the development of new treatments. Another potential direction for research is the development of more selective M1 receptor agonists with longer half-lives, which could be used to study the long-term effects of M1 receptor activation. Overall, N-(8-Butoxy-5-quinolyl)-1-piperidineacetamide dihydrochloride has the potential to be a valuable tool for studying the role of M1 receptors in various physiological processes.

Synthesis Methods

N-(8-Butoxy-5-quinolyl)-1-piperidineacetamide dihydrochloride can be synthesized through a multi-step process involving the reaction of 8-butoxyquinoline with piperidine and subsequent acylation with acetic anhydride. The resulting compound is then treated with hydrochloric acid to form the dihydrochloride salt.

Scientific Research Applications

N-(8-Butoxy-5-quinolyl)-1-piperidineacetamide dihydrochloride has been used extensively in scientific research as a tool to study the M1 subtype of muscarinic acetylcholine receptors. Muscarinic receptors are involved in various physiological processes such as learning and memory, motor control, and regulation of heart rate. N-(8-Butoxy-5-quinolyl)-1-piperidineacetamide dihydrochloride has been shown to selectively activate M1 receptors without affecting other subtypes, making it a valuable tool for studying the specific effects of M1 receptor activation.

properties

CAS RN

19655-39-1

Product Name

N-(8-Butoxy-5-quinolyl)-1-piperidineacetamide dihydrochloride

Molecular Formula

C20H29Cl2N3O2

Molecular Weight

414.4 g/mol

IUPAC Name

N-(8-butoxyquinolin-5-yl)-2-piperidin-1-ylacetamide;dihydrochloride

InChI

InChI=1S/C20H27N3O2.2ClH/c1-2-3-14-25-18-10-9-17(16-8-7-11-21-20(16)18)22-19(24)15-23-12-5-4-6-13-23;;/h7-11H,2-6,12-15H2,1H3,(H,22,24);2*1H

InChI Key

XKBYDSXYOMOXMG-UHFFFAOYSA-N

SMILES

CCCCOC1=C2C(=C(C=C1)NC(=O)CN3CCCCC3)C=CC=N2.Cl.Cl

Canonical SMILES

CCCCOC1=C2C(=C(C=C1)NC(=O)CN3CCCCC3)C=CC=N2.Cl.Cl

synonyms

N-(8-Butoxy-5-quinolyl)-1-piperidineacetamide dihydrochloride

Origin of Product

United States

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